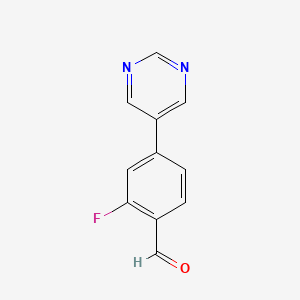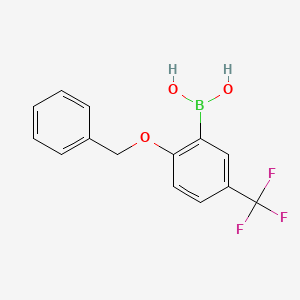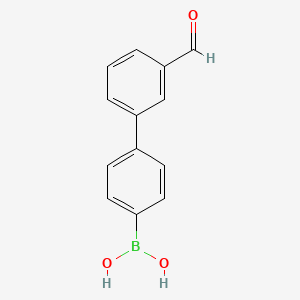
5-(Bromomethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Bromomethyl)quinoline” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The molecular formula for “5-(Bromomethyl)quinoline” is C10H8BrN .
Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)quinoline” consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The molecular weight is 222.08 or 302.993 Da for the hydrobromide form .
Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical . The physical and chemical properties of “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
5-(Bromomethyl)quinoline serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds. For instance, it has been used in the synthesis of ethyl 2-bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo-[3,2-a]quinoline-4-carboxylate, highlighting its role in expanding the structural diversity of quinoline derivatives through bromination reactions (Ukrainets et al., 2007). Similarly, the application of 2,4-bis(halomethyl)quinoline in synthesizing structurally novel quinoline derivatives showcases the versatility of halomethylquinoline building blocks in constructing complex molecules with potential biological activities (Yang Li et al., 2019).
Potential Anticancer Activities
Derivatives of 5-(Bromomethyl)quinoline have been explored for their anticancer properties. The synthesis and evaluation of 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, derived from bromomethylquinoline compounds, have shown significant antiproliferative effects against various cancer cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Li Wang et al., 2012).
Antibacterial and Antimicrobial Applications
The antimicrobial potential of 5-(Bromomethyl)quinoline derivatives has also been a subject of interest. For example, the synthesis and evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, highlighting their potential as new antimicrobial agents (Hisato Ishikawa et al., 2012).
Chemical Synthesis and Methodological Advances
Methodological advances in the chemical synthesis involving 5-(Bromomethyl)quinoline are evident in the development of novel synthetic routes and applications. The compound has been used in the synthesis of complex molecules through reactions such as the Reformatsky reaction, showcasing its utility in constructing compounds with potential biological and therapeutic activities (J. Michael et al., 2001).
Safety And Hazards
Direcciones Futuras
Quinoline derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used extensively in the treatment of various infections and diseases . The future directions for “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.
Propiedades
IUPAC Name |
5-(bromomethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOXXAVCCOSTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630097 |
Source


|
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)quinoline | |
CAS RN |
1260796-73-3 |
Source


|
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

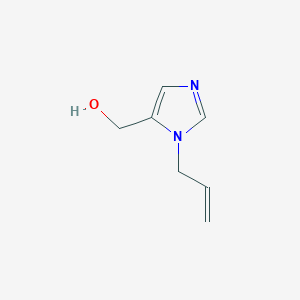
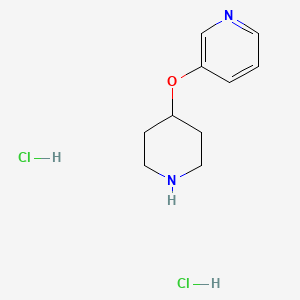
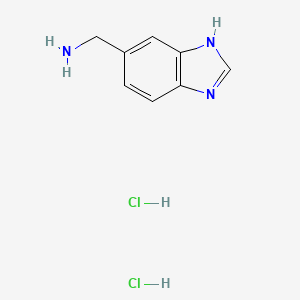
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
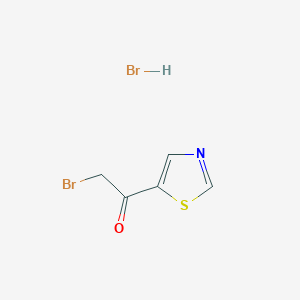
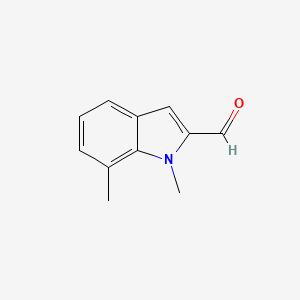
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)
